molecular formula C12H17FN2 B11719493 1-(4-Fluorophenyl)-3,5-dimethylpiperazine

1-(4-Fluorophenyl)-3,5-dimethylpiperazine

Cat. No.: B11719493
M. Wt: 208.27 g/mol
InChI Key: ZVQQZIKUDROJBB-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-3,5-dimethylpiperazine is a chemical compound that belongs to the class of piperazines Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Fluorophenyl)-3,5-dimethylpiperazine can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction of 4-fluorobenzyl chloride with 3,5-dimethylpiperazine in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluorophenyl)-3,5-dimethylpiperazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: N-oxides of this compound.

    Reduction: Reduced derivatives with hydrogenated nitrogen atoms.

    Substitution: Substituted phenyl derivatives with various functional groups.

Scientific Research Applications

1-(4-Fluorophenyl)-3,5-dimethylpiperazine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-3,5-dimethylpiperazine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may interact with neurotransmitter receptors in the brain, influencing neuronal signaling and potentially exhibiting psychoactive properties .

Comparison with Similar Compounds

Uniqueness: 1-(4-Fluorophenyl)-3,5-dimethylpiperazine is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct chemical and biological properties. Its combination of the 4-fluorophenyl group and two methyl groups at positions 3 and 5 makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H17FN2

Molecular Weight

208.27 g/mol

IUPAC Name

1-(4-fluorophenyl)-3,5-dimethylpiperazine

InChI

InChI=1S/C12H17FN2/c1-9-7-15(8-10(2)14-9)12-5-3-11(13)4-6-12/h3-6,9-10,14H,7-8H2,1-2H3

InChI Key

ZVQQZIKUDROJBB-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CC(N1)C)C2=CC=C(C=C2)F

Origin of Product

United States

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